![molecular formula C8H10FN3O5 B1248731 Fluoroazomycin arabinoside CAS No. 220793-03-3](/img/structure/B1248731.png)
Fluoroazomycin arabinoside
Overview
Description
Fluoroazomycin arabinoside, also known as FAZA, is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity . Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .
Synthesis Analysis
The synthesis of Fluoroazomycin arabinoside involves a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .
Molecular Structure Analysis
The molecular formula of Fluoroazomycin arabinoside is C8H10FN3O5 . The exact mass is 247.06 and the molecular weight is 247.180 .
Chemical Reactions Analysis
Fluoroazomycin arabinoside is synthesized through a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .
Physical And Chemical Properties Analysis
Fluoroazomycin arabinoside has a rapid distribution throughout the body . It has a more rapid clearance from background than FMISO, resulting in higher target/background ratios .
Scientific Research Applications
Tumor Hypoxia Imaging
FAZA is a hypoxia marker used in PET imaging to identify areas of low oxygenation within tumors . It’s particularly useful in the assessment of head and neck squamous cell carcinoma, non-small cell lung carcinoma, cervical carcinoma, and gliomas. The compound’s ability to accumulate in hypoxic tumor cells allows for the precise imaging of these regions, which is crucial for treatment planning and monitoring response to therapy .
Radiotherapy Planning
In radiotherapy, accurate targeting of tumor tissue is essential. FAZA-PET imaging can guide the adaptation of radiotherapy plans by identifying hypoxic regions within tumors that are more resistant to radiation. By escalating the dose to these areas, treatment outcomes may improve, making FAZA a valuable tool in personalized medicine approaches .
Diagnostic Imaging
FAZA is under investigation for its potential to improve the diagnosis of solid tumors. Early phase clinical trials are exploring how well FAZA-PET-CT can diagnose various malignancies, such as breast, colorectal, and pancreatic neoplasms. The compound may reveal the oxygenation status of tumors during imaging, which is a critical factor in understanding tumor behavior and potential treatment strategies .
Clinical Trials for Therapeutic Interventions
FAZA is being investigated in clinical trials for its use in conjunction with therapies like irreversible electroporation in pancreatic ductal cancer. This research aims to understand how FAZA can be used to optimize treatment efficacy and potentially serve as a therapeutic agent itself .
Radiation Dosimetry
The biodistribution and excretion patterns of FAZA are well-characterized, which aids in radiation dosimetry. This information is vital for determining the safe and effective doses of radiation that can be administered to patients during treatments involving FAZA .
Research on Tumor Progression and Metastasis
FAZA’s role in imaging hypoxia contributes to research on tumor progression and the likelihood of metastasis. Since tumor hypoxia is a negative predictive factor for these outcomes, FAZA-PET imaging can provide valuable insights into the aggressiveness of cancers and inform prognostic evaluations .
Assessment of Treatment Response
By comparing FAZA uptake in tumors before and after treatment, researchers can assess the effectiveness of therapeutic interventions. Changes in the hypoxic status of tumors can indicate how well a treatment is working, making FAZA a useful compound in longitudinal studies .
Development of New Radiopharmaceuticals
FAZA’s use in hypoxia imaging has paved the way for the development of new radiopharmaceuticals. Its success in clinical settings encourages further research into similar compounds that could provide even greater specificity and efficacy in imaging various pathological conditions .
Mechanism of Action
Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules . This provides a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSRGRDVVGMMX-JWXFUTCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroazomycin arabinoside | |
CAS RN |
220793-03-3 | |
Record name | Fluoroazomycin arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220793033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUOROAZOMYCIN ARABINOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR3UU6P48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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